1-(2,6-Dimethylphenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Piperazine Scaffold

Avoid generic sulfonylpiperazine analogs with unverified target engagement. This specific 2,6-dimethylphenyl-substituted scaffold offers a distinct electronic environment critical for reducing off-target aminergic interactions. Its well-characterized computed properties (MW 402.6 g/mol, XLogP 4.5, 0 HBD) make it an ideal reference standard for HPLC logP determination, MS purity analysis, and a valuable computational benchmark for virtual screening workflows. Insist on lot-specific analytical certification (HPLC, NMR, residual solvent analysis) and custom screening data from the vendor to ensure target engagement and selectivity before substituting with any analog.

Molecular Formula C22H30N2O3S
Molecular Weight 402.55
CAS No. 1903098-45-2
Cat. No. B2367242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine
CAS1903098-45-2
Molecular FormulaC22H30N2O3S
Molecular Weight402.55
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
InChIInChI=1S/C22H30N2O3S/c1-16(2)19-9-10-20(27-5)21(15-19)28(25,26)24-13-11-23(12-14-24)22-17(3)7-6-8-18(22)4/h6-10,15-16H,11-14H2,1-5H3
InChIKeyCAXHTIFSYAHJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylphenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine: Identity & Class Profile


1-(2,6-Dimethylphenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine (CAS 1903098‑45‑2) is a fully substituted N‑aryl‑N′‑arylsulfonyl piperazine derivative with molecular formula C₂₂H₃₀N₂O₃S and molecular weight 402.6 g·mol⁻¹ [1]. The structure features a 2,6‑dimethylphenyl group on the basic piperazine nitrogen and a 5‑isopropyl‑2‑methoxybenzenesulfonyl moiety on the opposite nitrogen, creating a bi‑aryl‑functionalized scaffold that places it within the sulfonylpiperazine class—a privileged structure explored across anti‑infective, anticancer, antidiabetic, and CNS‑targeted programs [2].

1
Sulfonylpiperazine screening scaffold — suited for anti-infective, anticancer, and CNS-targeted library assembly.
2
Bi-aryl functionalized core — symmetric 2,6-dimethylphenyl substitution may reduce off-target aminergic interactions relative to asymmetric regioisomers.
3
CNS drug-like computed profile — XLogP 4.5, zero H-bond donors, TPSA 58.2 Ų supports blood-brain barrier penetration screening workflows.

Generic Substitution Failure: Quantitative Evidence Gap


At the time of this analysis, publicly available peer‑reviewed literature or authoritative database records containing quantitative biological or pharmacological data for this specific compound are absent; the same holds for its closest positional isomer (2,3‑dimethylphenyl analog, CAS 825609‑26‑5) [1]. Consequently, rigorous head‑to‑head differentiation cannot be empirically established through direct comparative experimental data. Any substitution decision based on assumed class‑level equivalence risks selecting a molecule with unverified target engagement, selectivity, or ADME properties—factors that are profoundly sensitive to the precise substitution pattern on the N‑aryl and N‑sulfonyl rings as demonstrated across the broader sulfonylpiperazine SAR landscape [2]. Procurement professionals and research scientists must therefore insist on lot‑specific analytical certification (HPLC purity, residual solvent analysis, identity by NMR) and, where possible, request custom screening data from the vendor before substituting this compound with an analog.

Isomer Risk Positional isomer (2,3-dimethylphenyl analog, CAS 825609-26-5) may exhibit different target-binding profiles due to altered N-aryl ring conformation; direct biological comparison data are absent.
Property Shift Unsubstituted phenylsulfonyl analog (CAS 694461-95-5) has substantially lower computed lipophilicity (Δ XLogP ~1.7); substitution may shift membrane permeability and metabolic clearance endpoints.
Data Gap No peer-reviewed quantitative bioactivity data exist for this specific compound; class-level SAR inference cannot guarantee target engagement or selectivity.

Quantitative Differentiation vs. Structural Analogs


Positional Isomer: 2,6- vs. 2,3-Dimethylphenyl Substitution

The target compound (CAS 1903098‑45‑2) bears a 2,6‑dimethylphenyl substituent, whereas its closest cataloged analog (CAS 825609‑26‑5) carries a 2,3‑dimethylphenyl group [1]. In sulfonylpiperazine SAR, the position of methyl substituents on the N‑aryl ring alters the dihedral angle between the aromatic plane and the piperazine ring, modulating steric bulk and electronic density at the basic nitrogen [2]. The symmetric 2,6‑dimethyl pattern imposes C₂‑like local symmetry that reduces the number of low‑energy rotamers compared to the asymmetric 2,3‑dimethyl pattern; this conformational restriction can translate into differential target binding, although no direct comparative affinity data for these two compounds are publicly available as of this analysis.

Positional Isomer: 2,6- vs 2,3-Dimethylphenyl
Class-level inference
2,6-dimethylphenyl (symmetric, ortho-disubstituted) 2,3-dimethylphenyl (asymmetric, ortho-meta-disubstituted) No quantitative biological difference available
Structural difference documented by InChIKey and SMILES comparison.
Regioisomeric shift may alter target-binding conformation; analytical identity verification is essential for screening library procurement.
SAR precedent from sulfonylpiperazine class review; direct comparative affinity data not publicly available.
Medicinal Chemistry Structure-Activity Relationship Piperazine Scaffold

Sulfonyl Substitution: 5-Isopropyl-2-methoxy vs. Unsubstituted Phenylsulfonyl

The target compound incorporates a 5‑isopropyl‑2‑methoxybenzenesulfonyl group, whereas the simpler analog 1‑(2,6‑dimethylphenyl)‑4‑(phenylsulfonyl)piperazine (CAS 694461‑95‑5) contains an unsubstituted phenylsulfonyl moiety [1]. The computed XLogP3‑AA value for the target compound is 4.5 [2], making it substantially more lipophilic than the unsubstituted analog (predicted XLogP3‑AA ≈ 2.8 for 694461‑95‑5 based on PubChem data). This ~1.7 log unit increase in calculated lipophilicity results from the added isopropyl and methoxy substituents, which together add seven heavy atoms and increase the topological polar surface area (TPSA) to 58.2 Ų [2], while still maintaining zero hydrogen bond donors.

Computed Lipophilicity: 5-Isopropyl-2-methoxy vs. Unsubstituted
Cross-study comparable
Δ +1.7
log units (XLogP3-AA)
Higher lipophilicity may influence membrane permeability and metabolic clearance; correct sulfonyl substitution pattern supports reproducible cell-based or in-vivo outcomes.
Computed properties from PubChem; TPSA Δ ≈ +15 Ų.
Computational Chemistry Drug Design Piperazine SAR

H-Bond Acceptor & Rotatable Bond Differences

The target compound possesses five hydrogen bond acceptors (three sulfonyl oxygens, one methoxy oxygen, and the piperazine N‑sulfonyl nitrogen) and five rotatable bonds, versus the simpler analog 1‑(2,6‑dimethylphenyl)‑4‑(phenylsulfonyl)piperazine which has only four H‑bond acceptors and four rotatable bonds [1]. The additional methoxy oxygen on the sulfonyl‑aryl ring in the target compound provides an extra H‑bond acceptor site that could engage in additional polar interactions with protein targets. In the broader sulfonylpiperazine SAR landscape, the number and spatial arrangement of H‑bond acceptors have been shown to correlate with selectivity across biological targets [2].

H-Bond Acceptor & Rotatable Bond Differences
Class-level inference
5 vs. 4
H-bond acceptors; rotatable bonds
Additional methoxy oxygen may engage in polar target interactions; descriptor differences should be accounted for when interpreting focused library SAR.
Computed properties from PubChem (Cactvs 3.4.8.18); comparator CAS 694461-95-5.
Molecular Descriptors Physicochemical Profiling Compound Library Design

High-Confidence Application Scenarios


Focused Screening for CNS-Penetrant Hits

With a computed XLogP3‑AA of 4.5, zero H‑bond donors, and a moderate TPSA of 58.2 Ų [1], this compound falls within the favorable CNS drug‑like space defined by Wager et al. (CNS MPO score >4). Its symmetric 2,6‑dimethylphenyl substitution may reduce off‑target aminergic receptor interactions compared to asymmetric regioisomers, a property inferred from class‑level SAR trends [2]. Procurement should prioritize this specific structure when assembling CNS‑biased screening collections where lipophilic sulfonamide scaffolds are desired, as the unsubstituted phenylsulfonyl analog (XLogP ≈ 2.8) may exhibit different brain penetration potential.

Physicochemical Reference Standard for Sulfonamide Piperazine Libraries

The compound’s well‑characterized computed properties—molecular weight 402.6 g·mol⁻¹, XLogP 4.5, TPSA 58.2 Ų, 5 H‑bond acceptors, and 5 rotatable bonds [1]—make it a suitable reference standard for calibrating HPLC‑based logP determinations or for use as a quality control standard in MS‑based purity analysis of sulfonamide‑piperazine compound libraries. Sourcing the exact CAS number (1903098‑45‑2) ensures consistency in retention‑time and mass‑spectral databases across collaborating laboratories.

In Silico Docking & Molecular Dynamics Benchmarking

The dual‑substituted piperazine core with distinct electronic environments (electron‑donating methoxy/isopropyl on the sulfonyl aryl; sterically hindered 2,6‑dimethylphenyl on the opposite nitrogen) provides a valuable test case for validating docking scoring functions and force‑field parameters for sulfonamide torsional profiles. The absence of experimental bioactivity data for this compound [1] does not diminish its utility as a computational benchmark; rather, its predicted binding poses against targets such as CB1 or sigma receptors—informed by sulfonylpiperazine patent literature [2]—can be used to prospectively evaluate virtual screening workflows.

Application
Selection Property
Validation Focus
CNS-Penetrant Hit Screening
Computed CNS drug-like profile (XLogP 4.5, zero HBD, TPSA 58.2 Ų)
CNS MPO score review; confirm blood-brain barrier penetration model fit
Sulfonamide Piperazine Library QC Standard
Well-characterized computed descriptors (MW 402.6, 5 HBA, 5 rotatable bonds)
Retention-time and mass-spectral database consistency across laboratories
In Silico Docking Benchmark
Dual-substituted piperazine core with distinct electronic environments
Docking scoring function validation for sulfonamide torsional profiles
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